molecular formula C22H19N3O B3277476 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide CAS No. 660823-13-2

5-phenethyl-N-phenyl-1H-indazole-3-carboxamide

Cat. No. B3277476
M. Wt: 341.4 g/mol
InChI Key: NTJHGVXWRFRWFG-UHFFFAOYSA-N
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Description

5-Phenethyl-N-phenyl-1H-indazole-3-carboxamide is a compound with the molecular formula C22H19N3O and a molecular weight of 341.41 . It belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide, has been a subject of research in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide is characterized by a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide . The indazole nucleus is a significant heterocycle in the field of medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-phenethyl-N-phenyl-1H-indazole-3-carboxamide include a molecular formula of C22H19N3O and a molecular weight of 341.41 .

properties

IUPAC Name

N-phenyl-5-(2-phenylethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(23-18-9-5-2-6-10-18)21-19-15-17(13-14-20(19)24-25-21)12-11-16-7-3-1-4-8-16/h1-10,13-15H,11-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHGVXWRFRWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=C(C=C2)NN=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenethyl-N-phenyl-1H-indazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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